1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate
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Overview
Description
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a methanesulfonylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the reaction of 2-aminobenzenethiol with an appropriate acyl chloride.
Azetidine Ring Formation: The benzothiazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidine ring.
Methanesulfonylbenzoate Group Addition: Finally, the azetidine-benzothiazole intermediate is reacted with methanesulfonylbenzoic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)azetidin-3-ol: A similar compound with an alcohol group instead of the methanesulfonylbenzoate group.
N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with different functional groups.
Uniqueness
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methanesulfonylbenzoate group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)24-13-10-20(11-13)18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJOBUACZQFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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